2-(2,4,6-trinitrophenyl)ethanol
Overview
Description
2-(2,4,6-Trinitrophenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with three nitro groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 2-(2,4,6-trinitrophenyl)ethanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of the intermediate compounds involved .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trinitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The nitro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4,6-Trinitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4,6-trinitrophenyl)ethanol involves its interaction with molecular targets such as proteins and enzymes. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the same phenyl ring with three nitro groups but lacks the ethanol moiety.
2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH): Contains a similar trinitrophenyl group but is a stable free radical used in antioxidant assays .
Uniqueness: 2-(2,4,6-Trinitrophenyl)ethanol is unique due to the presence of the ethanol moiety, which imparts different chemical properties and reactivity compared to its analogs. This structural difference allows for distinct applications and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-(2,4,6-trinitrophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O7/c12-2-1-6-7(10(15)16)3-5(9(13)14)4-8(6)11(17)18/h3-4,12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINJAFULVGWMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCO)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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